1-Bromo-4-(trifluoromethoxy)benzene
Overview
Description
Synthesis Analysis
The synthesis of 1-Bromo-4-(trifluoromethoxy)benzene involves the selective preparation of the compound by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media. This process highlights its versatility as a starting material for further synthetic applications through various organometallic intermediates such as phenylmagnesium, phenyllithium, and phenylcopper derivatives (Porwisiak & Schlosser, 1996).
Molecular Structure Analysis
Molecular structure analysis of bromo- and bromomethyl-substituted benzenes, including 1-Bromo-4-(trifluoromethoxy)benzene, has been conducted through X-ray crystallography to understand their C–H···Br, C–Br···Br, and C–Br···π interactions. These studies help elucidate the packing motifs in solid states and the impact of substituent positions on molecular arrangements (Jones et al., 2012).
Chemical Reactions and Properties
1-Bromo-4-(trifluoromethoxy)benzene undergoes various chemical reactions, showcasing its versatility. For example, its treatment with lithium diisopropylamide (LDA) leads to the generation of aryne intermediates that can undergo further reactions such as [4+2] cycloadditions with furan, yielding naphthalene derivatives. This demonstrates the compound's role in synthesizing complex aromatic structures (Schlosser & Castagnetti, 2001).
Physical Properties Analysis
The physical properties of 1-Bromo-4-(trifluoromethoxy)benzene, such as its photoluminescence, are investigated to understand its behavior in different states. For instance, the fluorescence intensity in the solid state significantly surpasses that in the solution state, indicating its potential in materials science for developing new fluorescent materials (Zuo-qi, 2015).
Chemical Properties Analysis
Analyzing the chemical properties of 1-Bromo-4-(trifluoromethoxy)benzene involves studying its reactivity in various chemical reactions. For instance, its role in radical addition reactions in aqueous media highlights its reactivity and the effect of solvent on its chemical transformations. This property is critical for its application in organic synthesis, especially in conditions where controlling the reaction environment is crucial (Yorimitsu et al., 2001).
Scientific Research Applications
Aryne Route in Organic Synthesis
1-Bromo-4-(trifluoromethoxy)benzene is used in the generation of arynes, which are highly reactive intermediates in organic synthesis. For example, it can be transformed into 5-bromo-2-(trifluoromethoxy)phenyllithium at low temperatures, which upon heating, eliminates lithium bromide to free 1,2-dehydro-4-(trifluoromethoxy)benzene. This aryne can be intercepted in situ with furan to produce [4+2] cycloadducts, useful in the synthesis of naphthalenes and naphthols, and for bromination to form various derivatives (Schlosser & Castagnetti, 2001).
Organometallic Synthesis
1-Bromo-4-(trifluoromethoxy)benzene serves as a starting material in organometallic synthesis. It's used to prepare synthetically useful reactions via phenylmagnesium, phenyllithium, and phenylcopper intermediates, demonstrating its versatility in the formation of various organometallic compounds (Porwisiak & Schlosser, 1996).
Halogenation and Stability Studies
This compound is also important in halogenation studies. Controlled chlorination of trifluoromethoxybenzene, including its derivatives, produces various halogenated products. These studies are significant for understanding the thermal stability and chemical behavior of such halogenated compounds (Herkes, 1977).
Intermediates for New Organofluorine Compounds
It acts as an intermediate for creating a variety of new organofluorine compounds. For instance, its phenyllithium derivatives are versatile intermediates, offering access to ortho-substituted derivatives with a range of electrophiles (Castagnetti & Schlosser, 2001).
Fluorescence Properties
In research exploring fluorescence properties, 1-Bromo-4-(trifluoromethoxy)benzene derivatives have been synthesized and analyzed for their photoluminescence properties. This is crucial in the development of materials with specific optical properties (Zuo-qi, 2015).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAOBYFQWJFORM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193672 | |
Record name | 1-Bromo-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(trifluoromethoxy)benzene | |
CAS RN |
407-14-7 | |
Record name | 1-Bromo-4-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=407-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-(trifluoromethoxy)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Bromo-4-(trifluoromethoxy)benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD5CH69MK6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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